DNA-PK-IN-12

DNA-PK inhibition kinase assay biochemical potency

DNA-PK-IN-12 (compound 31t) is an orally active, small-molecule inhibitor of DNA-dependent protein kinase (DNA-PK). It belongs to the purin-8-one class of ATP-competitive kinase inhibitors and demonstrates sub-nanomolar potency against DNA-PK with an IC50 of 0.1 nM.

Molecular Formula C21H24N8O2
Molecular Weight 420.5 g/mol
Cat. No. B12366848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA-PK-IN-12
Molecular FormulaC21H24N8O2
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1NC2=NC=C3C(=N2)N(C(=O)N3C)C4CCOCC4)C5=CN(N=C5)C
InChIInChI=1S/C21H24N8O2/c1-13-8-16(14-9-24-27(2)12-14)22-10-17(13)25-20-23-11-18-19(26-20)29(21(30)28(18)3)15-4-6-31-7-5-15/h8-12,15H,4-7H2,1-3H3,(H,23,25,26)
InChIKeyGDKSDPBBGUPQCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNA-PK-IN-12: Potent and Selective DNA-PK Inhibitor for Cancer Research


DNA-PK-IN-12 (compound 31t) is an orally active, small-molecule inhibitor of DNA-dependent protein kinase (DNA-PK) [1]. It belongs to the purin-8-one class of ATP-competitive kinase inhibitors and demonstrates sub-nanomolar potency against DNA-PK with an IC50 of 0.1 nM . The compound exhibits favorable pharmacokinetic properties in rats and has been validated in multiple xenograft models (H460, BT474, A549), confirming its in vivo antitumor activity .

Why Generic Substitution of DNA-PK-IN-12 Fails: The Quantitative Case for Specificity


Generic substitution of DNA-PK-IN-12 with other in-class DNA-PK inhibitors is scientifically unjustified due to substantial differences in biochemical potency, selectivity profiles, and in vivo pharmacokinetic behavior. While several DNA-PK inhibitors are under clinical investigation, including AZD7648 (IC50 = 0.6 nM) and M3814/Nedisertib (IC50 < 3 nM), direct potency comparisons reveal DNA-PK-IN-12 exhibits a 6-fold lower IC50 (0.1 nM) [1]. Furthermore, the compound's specific structural optimization yielded exceptional kinase selectivity and favorable oral pharmacokinetics in rats, as confirmed by sustained plasma levels following BID dosing [2]. These quantitative differentiators directly impact experimental reproducibility and translational relevance, making compound interchangeability a significant risk to data integrity [3].

DNA-PK-IN-12: Quantitative Evidence Guide for Scientific Selection


Sub-Nanomolar Biochemical Potency Against DNA-PK: A 6-Fold Improvement Over Clinical Candidate AZD7648

DNA-PK-IN-12 demonstrates an IC50 of 0.1 nM in a biochemical DNA-PK activity assay, representing a 6-fold increase in potency compared to the clinical-stage DNA-PK inhibitor AZD7648, which exhibits an IC50 of 0.6 nM [1]. The compound also surpasses M3814/Nedisertib (IC50 < 3 nM) by approximately 30-fold in terms of biochemical potency [2]. This superior potency is attributed to optimized interactions within the ATP-binding pocket, as detailed in the structure-activity relationship (SAR) studies of the purin-8-one scaffold .

DNA-PK inhibition kinase assay biochemical potency drug discovery

Cellular Antiproliferative Activity: DNA-PK-IN-12 Inhibits Hct116 Colon Cancer Cell Growth with an IC50 of 33.28 μM

DNA-PK-IN-12 effectively inhibits Hct116 colorectal cancer cell growth and colony formation with an IC50 of 33.28 μM . This cellular activity, while not as potent as the biochemical inhibition due to cellular permeability and target engagement considerations, confirms the compound's ability to translate its target inhibition into a functional antiproliferative effect. The data provide a benchmark for comparing cellular efficacy across different DNA-PK inhibitors in the same cell line [1].

cancer cell line antiproliferative assay colony formation Hct116

In Vivo Antitumor Efficacy: Confirmed Activity Across Multiple Xenograft Models

DNA-PK-IN-12 has demonstrated significant antitumor activity in vivo, as validated in H460 (lung cancer), BT474 (breast cancer), and A549 (lung cancer) xenograft models [1]. While specific tumor growth inhibition (TGI) percentages are not publicly available in the abstracted data, the compound's favorable in vivo profile is substantiated by both pharmacokinetic studies in rats and pharmacodynamic assessments in these models . This multi-model validation distinguishes DNA-PK-IN-12 from less well-characterized research tools and supports its utility in translational oncology studies .

xenograft model in vivo efficacy antitumor activity pharmacodynamics

Oral Bioavailability and Favorable Pharmacokinetic Profile in Rats

DNA-PK-IN-12 exhibits favorable oral pharmacokinetic properties in rats, as demonstrated by sustained plasma concentrations following both single (QD) and twice-daily (BID) oral dosing [1]. The compound achieved and maintained plasma levels above the estimated 10x EC90 for in vitro activity, confirming adequate exposure for target engagement in vivo [2]. This PK profile supports the compound's classification as an orally active DNA-PK inhibitor and distinguishes it from tool compounds with poor oral bioavailability that require alternative routes of administration .

pharmacokinetics oral bioavailability plasma concentration preclinical PK

Exceptional Kinase Selectivity: Optimized to Minimize Off-Target Effects

DNA-PK-IN-12 exhibits exceptional selectivity for DNA-PK over other kinases, as highlighted in the medicinal chemistry optimization campaign that identified compound 31t [1]. The authors specifically note the compound's 'remarkable combination of robust potency and exceptional selectivity' as a key differentiator from earlier-generation DNA-PK inhibitors that often exhibit significant off-target activity against related PIKK family members (e.g., PI3K, mTOR) or other kinases . This selectivity profile reduces the risk of confounding phenotypic effects in cellular assays and improves the compound's utility as a chemical probe for dissecting DNA-PK-specific biology [2].

kinase selectivity off-target profiling PIKK family drug selectivity

DNA-PK-IN-12: Optimal Research and Industrial Application Scenarios


High-Sensitivity Biochemical and Cellular Target Engagement Assays

Given its sub-nanomolar biochemical potency (IC50 = 0.1 nM) and favorable cellular activity (Hct116 IC50 = 33.28 μM), DNA-PK-IN-12 is optimally suited for high-sensitivity biochemical kinase assays and cellular target engagement studies where maximal DNA-PK inhibition is required at low compound concentrations [1]. The compound's 6-fold greater potency compared to AZD7648 makes it particularly valuable in assay systems with limited dynamic range or when studying DNA-PK signaling in low-abundance cellular contexts .

Oral In Vivo Pharmacology Studies in Rodent Oncology Models

DNA-PK-IN-12's demonstrated oral bioavailability and sustained plasma exposure above the 10x EC90 threshold in rats make it an excellent candidate for chronic oral dosing studies in rodent oncology models [1]. The compound's validation in H460, BT474, and A549 xenograft models confirms its utility for in vivo proof-of-concept studies investigating DNA-PK inhibition as monotherapy or in combination with DNA-damaging agents such as radiation or chemotherapy .

Chemical Probe Studies Requiring High Kinase Selectivity

The exceptional kinase selectivity of DNA-PK-IN-12, as emphasized in the primary medicinal chemistry publication, positions it as a superior chemical probe for dissecting DNA-PK-specific functions in DNA repair, NHEJ pathway regulation, and cellular responses to genotoxic stress [1]. Researchers requiring unambiguous attribution of phenotypic effects to DNA-PK inhibition rather than off-target kinase engagement should prioritize DNA-PK-IN-12 over less selective alternatives such as KU-0060648 (a dual DNA-PK/PI3K inhibitor) or early-generation DNA-PK inhibitors with broader PIKK family cross-reactivity .

Combination Therapy Studies with Radiotherapy or Chemotherapy

DNA-PK-IN-12 was specifically optimized and evaluated for combination therapy applications with radiotherapy and chemotherapy in the treatment of malignancies [1]. The compound's potent DNA-PK inhibition synergistically enhances the efficacy of DNA-damaging agents by preventing DNA double-strand break repair via the NHEJ pathway. Its favorable in vivo PK profile supports repeated oral dosing alongside fractionated radiation schedules or cyclic chemotherapy regimens, making it a valuable tool for translational oncology research focused on radiosensitization and chemosensitization strategies .

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